2-(2-Chlorophenyl)-4-methylsulfanyl-6-(3-(trifluoromethyl)phenyl)pyridine
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Overview
Description
2-(2-Chlorophenyl)-4-methylsulfanyl-6-(3-(trifluoromethyl)phenyl)pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorophenyl, methylsulfanyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-methylsulfanyl-6-(3-(trifluoromethyl)phenyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-methylsulfanyl-6-(3-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various substituents.
Scientific Research Applications
2-(2-Chlorophenyl)-4-methylsulfanyl-6-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-methylsulfanyl-6-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl group and pyridine ring, contributing to similar chemical properties.
Chlorophenylpyridine derivatives: These compounds contain the chlorophenyl group and pyridine ring, offering comparable reactivity and applications.
Uniqueness
2-(2-Chlorophenyl)-4-methylsulfanyl-6-(3-(trifluoromethyl)phenyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chlorophenyl and trifluoromethyl groups enhances its versatility in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
116610-96-9 |
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Molecular Formula |
C19H13ClF3NS |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H13ClF3NS/c1-25-14-10-17(12-5-4-6-13(9-12)19(21,22)23)24-18(11-14)15-7-2-3-8-16(15)20/h2-11H,1H3 |
InChI Key |
YETNARPLIOSEPM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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